4-(Thiophene-3-carbonyl)thiobenzaldehyde
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Overview
Description
4-(Thiophene-3-carbonyl)thiobenzaldehyde is a compound that features a thiophene ring and a benzaldehyde moiety. Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which is known for its stability and aromaticity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophene-3-carbonyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the condensation reaction between thiophene-3-carboxaldehyde and thiobenzaldehyde under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophene-3-carbonyl)thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethyl methyl ether.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
4-(Thiophene-3-carbonyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(Thiophene-3-carbonyl)thiobenzaldehyde involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxaldehyde
- Thiophene-3-carboxaldehyde
- Benzothiophene
Comparison
4-(Thiophene-3-carbonyl)thiobenzaldehyde is unique due to the presence of both a thiophene ring and a benzaldehyde moiety. This combination imparts distinct chemical properties and reactivity compared to other thiophene derivatives.
Properties
Molecular Formula |
C12H8OS2 |
---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
4-(thiophene-3-carbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C12H8OS2/c13-12(11-5-6-15-8-11)10-3-1-9(7-14)2-4-10/h1-8H |
InChI Key |
ZMRPDLGDJLJRQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=S)C(=O)C2=CSC=C2 |
Origin of Product |
United States |
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